molecular formula C6H11NO B14178586 Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- CAS No. 918659-07-1

Pentanenitrile, 3-hydroxy-4-methyl-, (3R)-

Cat. No.: B14178586
CAS No.: 918659-07-1
M. Wt: 113.16 g/mol
InChI Key: GFNKFZXGNLHVMK-ZCFIWIBFSA-N
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Description

Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- is an organic compound with the molecular formula C6H11NO It is a nitrile derivative with a hydroxyl group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methylpentanoic acid with a dehydrating agent to form the nitrile group. The reaction conditions typically include the use of a strong acid or base to facilitate the dehydration process.

Industrial Production Methods

In an industrial setting, the production of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-4-methylpentanenitrile.

    Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-4-methylpentylamine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-oxo-4-methylpentanenitrile

    Reduction: 3-hydroxy-4-methylpentylamine

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Butanenitrile, 3-hydroxy-4-methyl-: Similar structure but with a shorter carbon chain.

    Hexanenitrile, 3-hydroxy-4-methyl-: Similar structure but with a longer carbon chain.

    Pentanenitrile, 3-hydroxy-2-methyl-: Similar structure but with the methyl group at a different position.

Uniqueness

Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- is unique due to its specific stereochemistry and the position of the functional groups

Properties

CAS No.

918659-07-1

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(3R)-3-hydroxy-4-methylpentanenitrile

InChI

InChI=1S/C6H11NO/c1-5(2)6(8)3-4-7/h5-6,8H,3H2,1-2H3/t6-/m1/s1

InChI Key

GFNKFZXGNLHVMK-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H](CC#N)O

Canonical SMILES

CC(C)C(CC#N)O

Origin of Product

United States

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